TRPM8 Receptor Activation Potency: Moderate Agonist Activity Positioned Between High-Potency Icilin and Low-Potency Menthol
In a standardized FLIPR (Fluorometric Imaging Plate Reader) assay measuring intracellular Ca²⁺ mobilization in HEK293 cells expressing mouse TRPM8 channels, 6-Isopropyl-9-methyl-1,4-dioxaspiro[4.5]decane-2-methanol (reported as Frescolat MGA) activates TRPM8 with an EC₅₀ of 4.8 μM [1]. This places it at approximately 24-fold lower potency than icilin (EC₅₀ 0.2 ± 0.1 μM), roughly equipotent to Frescolat ML/menthyl lactate (EC₅₀ 3.3 ± 1.5 μM), and within a similar potency range to WS-3 and WS-23 [2]. The efficacy (maximal response) of Frescolat MGA was comparable to that of WS-3, both menthol isomers, and Frescolat ML, though slightly lower than icilin [2]. This moderate potency profile, combined with its extended cooling duration, distinguishes it from rapid-onset, short-duration agents like icilin [1].
| Evidence Dimension | TRPM8 receptor activation potency (EC₅₀, μM) |
|---|---|
| Target Compound Data | 4.8 μM |
| Comparator Or Baseline | Icilin: 0.2 ± 0.1 μM; Frescolat ML (menthyl lactate): 3.3 ± 1.5 μM |
| Quantified Difference | 24-fold less potent than icilin; approximately 1.45-fold less potent than menthyl lactate |
| Conditions | FLIPR assay in HEK293 cells expressing mouse TRPM8 channels; Ca²⁺ mobilization measurement |
Why This Matters
This moderate TRPM8 potency supports selection for applications requiring sustained cooling without the receptor desensitization or overwhelming sensory intensity associated with high-potency agonists.
- [1] Alomone Labs. TRPM8 Channel Activator Explorer Kit: Frescolat MGA activates mouse TRPM8 channels with EC50 of 4.8 μM. View Source
- [2] Behrendt HJ, Germann T, Gillen C, Hatt H, Jostock R. Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology. 2004;141(4):737-745. View Source
